molecular formula C16H20F6N5O6P B000639 Sitagliptin phosphate monohydrate CAS No. 654671-77-9

Sitagliptin phosphate monohydrate

Cat. No. B000639
M. Wt: 523.32 g/mol
InChI Key: GQPYTJVDPQTBQC-KLQYNRQASA-N
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Description

Sitagliptin phosphate monohydrate is an antidiabetic drug used in the treatment of type II diabetes mellitus12. It is a dipeptidyl peptidase IV (DPPIV) inhibitor1 that also exhibits antioxidative and cardioprotective benefits2.



Synthesis Analysis

Two effective processes have been developed for the preparation of sitagliptin phosphate3. The approach of chemical resolution obtained R-sitagliptin in five steps from commercially available starting materials using the inexpensive NaBH4 to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates in 11% yield overall3. The route successfully avoids the use of expensive noble metal as catalysts compared with traditional synthesis methods, resulting in greatly reduced costs and simplified synthetic routes3.



Molecular Structure Analysis

Unfortunately, I couldn’t find specific information on the molecular structure analysis of Sitagliptin phosphate monohydrate.



Chemical Reactions Analysis

The chemical reactions involved in the synthesis of sitagliptin phosphate include chemical resolution and asymmetric hydrogenation3. The approach of chemical resolution of racemates to sitagliptin not only successfully obtained R-sitagliptin with up to 96% ee but also afforded S-sitagliptin with 90% ee by using chiral resolution agent, (−)-di-p-toluoyl-L-tartaric acid3.



Physical And Chemical Properties Analysis

The physical and chemical properties of Sitagliptin phosphate monohydrate can be influenced by its crystalline form9. The thermal analysis revealed that during the dehydration of sitagliptin phosphate monohydrate there is a characteristic crystalline transition event, which alters the physicochemical parameters of the drug, such as the melting point and solubility9.


Scientific Research Applications

Safety And Hazards

Sitagliptin phosphate monohydrate can cause serious eye irritation and may cause damage to organs through prolonged or repeated exposure10. It is advised to avoid inhalation, contact with eyes, skin, and clothing, and to avoid the formation of dust and aerosols11.


properties

IUPAC Name

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F6N5O.H3O4P.H2O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4;/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4);1H2/t9-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPYTJVDPQTBQC-KLQYNRQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F6N5O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904746
Record name Sitagliptin phosphate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sitagliptin phosphate monohydrate

CAS RN

654671-77-9
Record name Sitagliptin phosphate monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=654671-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sitagliptin phosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0654671779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sitagliptin phosphate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)--[1,2,4]triazolo[4,3,-a]pyrazine phosphate monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SITAGLIPTIN PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS63EW8X6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
438
Citations
H Gao, J Yu, C Ge, Q Jiang - Molecules, 2018 - mdpi.com
Optically pure sitagliptin phosphate monohydrate is efficiently and practically synthesized through a chiral hemiacetal as the key intermediate in 54% overall yield starting from (E)-4-(2,4,…
Number of citations: 12 www.mdpi.com
NA Charoo, DB Abdallah, AA Bakheit… - Journal of …, 2022 - Elsevier
… (IR) oral dosage forms containing sitagliptin phosphate monohydrate, as an alternative to a … for solid IR oral drug products containing sitagliptin phosphate monohydrate, provided (a) the …
Number of citations: 9 www.sciencedirect.com
V Sunjic, MJ Parnham, V Šunjić… - Signposts to Chiral Drugs …, 2011 - Springer
Biological target: Sitagliptin is a β-amino acid-derived inhibitor of dipeptidyl peptidase 4 (DPP4), a serine protease with membrane cell-signalling and soluble N-terminal proline …
Number of citations: 1 link.springer.com
G Jeyabalan, N Nyola - Journal of Pharmaceutical Education and …, 2012 - researchgate.net
… Several analytical methods based on UV4-6, spectroflourimetry6, RP-HPLC7-8, LC-MS/MS9-11 was reported for the determination of sitagliptin phosphate monohydrate in plasma and …
Number of citations: 18 www.researchgate.net
CSN Malleswararao, MV Suryanarayana… - Scientia …, 2012 - mdpi.com
… The limit of detection (LOD) for Sitagliptin phosphate monohydrate and Metformin … The limit of quantification (LOQ) for Sitagliptin phosphate monohydrate and Metformin hydrochloride …
Number of citations: 95 www.mdpi.com
AN Zaid, Y Abu Zaaror, A Kaddumi, M Ghanem… - Plos one, 2022 - journals.plos.org
… Using a volumetric pipette, transfer 5 ml of the reconstituted solution (64.25 mg of Sitagliptin phosphate monohydrate) to a 100 ml volumetric flask, add 75 ml of diluent, shake and …
Number of citations: 8 journals.plos.org
PS Jain, AJ Chaudhari, SJ Surana - Acta Chromatographica, 2014 - akjournals.com
A simple, selective, precise, and stability-indicating high-performance thinlayer chromatographic method for analysis of sitagliptin phosphate both in a bulk and in pharmaceutical …
Number of citations: 3 akjournals.com
JA Kaduk, K Zhong, AM Gindhart, TN Blanton - Powder Diffraction, 2015 - cambridge.org
… Sitagliptin phosphate monohydrate is developed and marketed by Merck & Co. under the trade name Januvia, and used for the treatment of type 2 diabetes. The systematic name (CAS …
Number of citations: 7 www.cambridge.org
Z Wang, S Hu, X Wu, Z He, C Ke, M Hu - Analytical Methods, 2023 - pubs.rsc.org
… 100 mg of sitagliptin phosphate monohydrate in 10 mL … NTTP to the sitagliptin phosphate monohydrate solutions, 9.25 … mg mL −1 sitagliptin phosphate monohydrate were prepared. All …
Number of citations: 3 pubs.rsc.org
NCF Stofella, A Veiga, LJ Oliveira, EF Montin… - Materials, 2019 - mdpi.com
… of sitagliptin: sitagliptin phosphate monohydrate, sitagliptin … the dehydration of sitagliptin phosphate monohydrate (Tpeak … from that of sitagliptin phosphate monohydrate and sitagliptin …
Number of citations: 22 www.mdpi.com

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